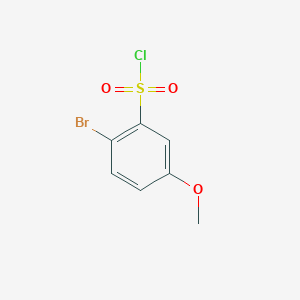

2-Bromo-5-methoxybenzene-1-sulfonyl chloride

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

- δ 7.72 (d, 1H, H-3)

- δ 7.69 (d, 1H, H-6)

- δ 7.09 (dd, 1H, H-4)

- δ 3.89 (s, 3H, OCH₃)

¹³C NMR (predicted):

Infrared (IR) Spectroscopy

- S=O asymmetric stretch : 1370 cm⁻¹

- S=O symmetric stretch : 1170 cm⁻¹

- C-Br stretch : 560 cm⁻¹

- C-O (methoxy) : 1250 cm⁻¹

Mass Spectrometry (MS)

- Molecular ion peak : m/z 284.96 ([M]⁺)

- Fragmentation patterns include loss of Cl⁻ (m/z 249) and SO₂ (m/z 177).

Physicochemical Properties

The compound is stable under inert conditions but hydrolyzes in aqueous environments to form 2-bromo-5-methoxybenzenesulfonic acid . Its solubility in polar aprotic solvents (e.g., DMF) is moderate.

特性

IUPAC Name |

2-bromo-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYMSNAGJFGCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939197 | |

| Record name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179251-57-1 | |

| Record name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

2-Bromo-5-methoxybenzene-1-sulfonyl chloride can be synthesized from 4-bromoanisole through a series of chemical reactions . The general synthetic route involves the chlorination of benzenesulfonyl chloride and 5-bromo-2-methoxybenzene . The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure .

化学反応の分析

2-Bromo-5-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions . The major products formed from these reactions are typically sulfonamide derivatives and biaryl compounds .

科学的研究の応用

Synthesis and Reactivity

The synthesis of 2-bromo-5-methoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 4-bromoanisole using chlorosulfonic acid. This reaction must be carefully controlled to optimize yield and minimize by-products. The compound's electrophilic nature allows it to readily participate in various chemical reactions, particularly with nucleophiles. This reactivity is influenced by factors such as temperature, solvent choice, and the presence of catalysts (e.g., palladium for coupling reactions) .

Scientific Research Applications

1. Synthesis of Sulfonamides

this compound can be utilized to synthesize sulfonamides, which are important in medicinal chemistry due to their antibacterial properties. The compound interacts with nucleophiles, leading to the formation of sulfonamide derivatives that inhibit enzymes such as carbonic anhydrase .

2. Development of Pharmaceuticals

This compound serves as a precursor in the synthesis of various pharmaceutical agents. The sulfonyl chloride group is particularly useful for introducing sulfonamide functionalities into drug candidates, enhancing their biological activity and selectivity .

3. Organic Synthesis

In organic chemistry, this compound acts as an electrophilic reagent in the formation of 1,3-disubstituted pyrroles when reacted with pyrrole derivatives. This reaction pathway highlights its utility in constructing complex molecular architectures .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Synthesis of Sulfonamides | Utilization in medicinal chemistry | Demonstrated effective enzyme inhibition through sulfonamide derivatives formed from this compound . |

| Pyrrole Formation | Organic synthesis | Successfully synthesized various pyrrole derivatives using this compound as a key reagent . |

| Pharmaceutical Development | Drug formulation | Enhanced biological activity observed in compounds synthesized from this intermediate . |

作用機序

The mechanism of action of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. It can react with nucleophiles to form sulfonamide bonds, which are important in various biological and chemical processes . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

類似化合物との比較

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Molecular Comparisons

Below is a comparative analysis of 2-bromo-5-methoxybenzene-1-sulfonyl chloride and three analogs:

Key Observations:

Substituent Effects: The methoxy group in the target compound is electron-donating, which may reduce electrophilic reactivity compared to electron-withdrawing groups like -F or -Cl in analogs .

Molecular Weight Trends :

Research Implications and Limitations

- Safety Data: No SDS is publicly available for the target compound, necessitating caution in handling .

- Synthetic Challenges : The discontinued status of the target compound may drive researchers toward analogs like the fluorinated or dihalogenated derivatives for scalable applications .

生物活性

2-Bromo-5-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that exhibits significant biological activity through its interactions with various biomolecules. This compound is primarily recognized for its electrophilic nature, allowing it to participate in a range of chemical reactions, particularly those involving nucleophiles. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

As a sulfonyl chloride, this compound acts as an electrophile, readily reacting with nucleophilic sites on proteins and enzymes. The primary mechanisms include:

- Covalent Binding : The sulfonyl chloride group can form covalent bonds with nucleophiles such as amines and thiols, leading to the formation of sulfonamides or sulfonic esters.

- Electrophilic Aromatic Substitution : This compound can undergo electrophilic aromatic substitution reactions, impacting various cellular pathways and functions.

- Enzyme Inhibition : It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase, by binding to the active site and blocking substrate access.

Biological Activity

The biological activity of this compound has been studied across various contexts:

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit specific kinases that are crucial for cell proliferation and survival.

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against cancer cell lines. Its activity is often linked to its ability to modify critical signaling pathways involved in tumor growth .

Research Findings

Recent studies have provided insights into the compound's structure-activity relationship (SAR) and its effectiveness against various biological targets:

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Cancer Research : A study evaluated the compound's effect on human colorectal cancer cell lines. Results indicated significant inhibition of cell growth in mutated APC gene models, suggesting potential for targeted therapy in colorectal cancers .

- Enzyme Interaction Studies : Research demonstrated that this compound could effectively inhibit carbonic anhydrase activity through covalent modification, highlighting its utility in biochemical assays focused on enzyme kinetics.

- Drug Development : As a building block for synthesizing more complex molecules, this compound has been explored for developing new pharmaceuticals aimed at various diseases due to its versatile reactivity.

Q & A

Basic: How can researchers optimize the synthesis of 2-bromo-5-methoxybenzene-1-sulfonyl chloride to achieve high purity?

Methodological Answer:

To optimize purity, monitor reaction intermediates via thin-layer chromatography (TLC) and adjust stoichiometric ratios of bromine and methoxy precursors. Purification should involve recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and characterization using melting point analysis coupled with HPLC (≥99% purity). Ensure anhydrous conditions to minimize hydrolysis of the sulfonyl chloride group .

Basic: What analytical techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 285.55 (CHBrClOS) and fragmentation patterns indicative of sulfonyl chloride cleavage .

- FT-IR: Detect characteristic S=O stretches at 1360–1370 cm and 1150–1160 cm .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Employ fume hoods to avoid inhalation of vapors .

- Storage: Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via halogenated organic waste streams .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC): Identify coupling patterns and assign ambiguous peaks caused by rotamers or impurities.

- Computational Modeling: Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

- Elemental Analysis: Confirm stoichiometry (C, H, Br, S) to rule out byproducts .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

Methodological Answer:

- Sulfonamide Formation: React with primary amines (e.g., aniline derivatives) to generate sulfonamides for antimicrobial screening. Monitor reactivity using F NMR if fluorine substituents are introduced .

- Carbamoyl Modifications: Introduce carbamoyl groups via nucleophilic substitution at the bromine site to enhance binding to biological targets (e.g., kinases) .

- Structure-Activity Relationship (SAR): Compare bioactivity of derivatives using assays like SPR (surface plasmon resonance) to quantify target binding .

Advanced: What reaction mechanisms govern the reactivity of the sulfonyl chloride group with amines or alcohols?

Methodological Answer:

- Nucleophilic Acyl Substitution: Amines attack the electrophilic sulfur center, displacing chloride to form sulfonamides. Reaction rates depend on amine basicity and solvent polarity (e.g., faster in DMF vs. water) .

- Alcohol Reactions: Use catalytic pyridine to absorb HCl byproducts during sulfonate ester formation. Monitor completion via IR loss of S-Cl stretches .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- pH Sensitivity: Hydrolysis accelerates in aqueous alkaline conditions (pH > 8), yielding sulfonic acid. Stabilize in acidic buffers (pH 4–6) for storage .

- Thermal Stability: TGA (thermogravimetric analysis) shows decomposition above 150°C. Avoid prolonged heating during synthesis .

Advanced: How can researchers differentiate the reactivity of structural analogs (e.g., bromo vs. fluoro substituents) in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: Bromine’s lower electronegativity (vs. fluorine) enhances oxidative addition in Pd-catalyzed Suzuki-Miyaura couplings. Compare yields using GC-MS .

- Steric Considerations: Meta-substituted analogs (e.g., 3-bromo-5-methoxy) exhibit slower reaction kinetics than para-substituted derivatives due to hindered access to the reactive site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。